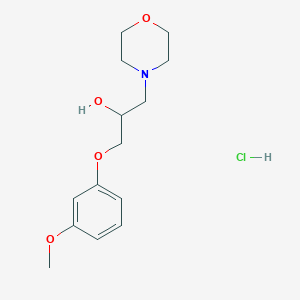

1-(3-Methoxyphenoxy)-3-morpholin-4-ylpropan-2-ol

Description

Properties

IUPAC Name |

1-(3-methoxyphenoxy)-3-morpholin-4-ylpropan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO4.ClH/c1-17-13-3-2-4-14(9-13)19-11-12(16)10-15-5-7-18-8-6-15;/h2-4,9,12,16H,5-8,10-11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMZAJJDXVXKKKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCC(CN2CCOCC2)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyphenoxy)-3-morpholin-4-ylpropan-2-ol typically involves the reaction of 3-methoxyphenol with epichlorohydrin to form an intermediate, which is then reacted with morpholine. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenoxy)-3-morpholin-4-ylpropan-2-ol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it to alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-(3-Methoxyphenoxy)-3-morpholin-4-ylpropan-2-ol is , with a molecular weight of approximately 303.78 g/mol. The compound features a phenoxy group, which is critical for its biological activity, as demonstrated in various studies .

1. Anticancer Properties

Research indicates that derivatives of compounds containing the phenoxy group exhibit significant anticancer activity. For instance, one study highlighted a compound structurally related to this compound, which demonstrated potent antiproliferative effects against ovarian and breast cancer cell lines. The compound exhibited an IC50 value of 0.29 µM against OVCAR-4 ovarian cancer cells and 0.35 µM against MDA-MB-468 breast cancer cells, indicating its potential as a therapeutic agent in oncology .

2. H3 Receptor Antagonism

Another notable application is the compound's activity as an antagonist at the histamine H3 receptor. The presence of the phenoxy moiety was essential for binding affinity and biological activity. This mechanism highlights the potential use of such compounds in treating neurological disorders, including epilepsy and cognitive dysfunctions .

3. Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Studies suggest that modifications to the morpholino group can enhance neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the effects of a phenoxy-containing compound on cancer cell lines. The results showed that the compound significantly reduced vascular endothelial growth factor (VEGF) levels, which is crucial for tumor growth and metastasis. The mechanism was linked to the inhibition of VEGFR-2 phosphorylation, leading to cell cycle arrest in the S phase .

Case Study 2: H3 Receptor Antagonism

In another investigation, researchers synthesized several derivatives of this compound and tested their efficacy as H3 receptor antagonists. One derivative exhibited significant anticonvulsant activity in mouse models, demonstrating the potential for developing new treatments for seizure disorders .

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenoxy)-3-morpholin-4-ylpropan-2-ol involves its interaction with specific molecular targets. The methoxyphenoxy group can participate in hydrogen bonding and hydrophobic interactions, while the morpholine ring can enhance solubility and bioavailability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substituents

- 1-(3-Methylphenoxy)-3-morpholin-4-ylpropan-2-ol hydrochloride (CAS: N/A) Key Difference: Replaces the 3-methoxy group with a 3-methyl substituent.

- 1-(2,4-Dimethylphenoxy)-3-morpholinopropan-2-ol hydrochloride (CAS: 92727-31-6) Key Difference: 2,4-Dimethylphenoxy group. Impact: Steric hindrance from dimethyl groups may reduce binding affinity to flat aromatic receptors. Higher molecular weight (unreported) could affect pharmacokinetics .

Analogues with Heterocyclic Replacements

- 1-(3-Benzyl-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-(3-methoxyphenoxy)propan-2-ol Key Difference: Morpholine replaced by a benzimidazolyl group. Likely altered target selectivity compared to the morpholine-containing parent compound .

- 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxy-propan-2-ol (Proprietary names: Avishot, Flivas) Key Difference: Morpholine replaced by a piperazine ring; naphthyloxy substituent. The naphthyl group introduces bulkiness and lipophilicity, favoring interactions with hydrophobic binding pockets .

Analogues with Alternative Amino/Alcohol Groups

- 1-(3-Methoxyphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride (CAS: 473566-97-1) Key Difference: Morpholine substituted with 4-methylpiperazine. Impact: Increased molecular weight (353.3 g/mol) and basicity due to the tertiary amine in piperazine. The methyl group may reduce metabolic degradation compared to morpholine .

- 1-[(1-Methylethyl)amino]-3-[2-(2-propenyl)phenoxy]-2-propanol Key Difference: Morpholine replaced by an isopropylamino group. Impact: Loss of morpholine’s oxygen-based hydrogen-bonding capacity.

Comparative Data Table

Research Findings and Implications

- Bioactivity : The morpholine ring in the parent compound may contribute to CNS activity due to its similarity to neurotransmitter structures. Piperazine analogs (e.g., ) show enhanced solubility, which is critical for oral bioavailability.

- Metabolic Stability : Methyl-substituted morpholine (e.g., ) or piperazine () derivatives may resist oxidative metabolism compared to unmodified morpholine.

- Selectivity : Bulkier substituents (e.g., naphthyloxy in ) could limit off-target interactions but reduce blood-brain barrier penetration.

Biological Activity

1-(3-Methoxyphenoxy)-3-morpholin-4-ylpropan-2-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The compound features a methoxyphenoxy moiety and a morpholine ring, contributing to its unique biological profile. The methoxy group enhances lipophilicity, while the morpholine ring improves solubility and bioavailability. This combination allows for diverse interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHN\O |

| Molecular Weight | 251.31 g/mol |

| Solubility | Soluble in organic solvents |

| LogP | 2.5 |

This compound exhibits its biological effects through interactions with specific enzymes and receptors. The methoxyphenoxy group can engage in hydrogen bonding and hydrophobic interactions , while the morpholine enhances binding affinity and specificity to targets such as receptors involved in neurological disorders and cancer pathways.

In Vitro Studies

Research indicates that this compound has significant inhibitory effects on various biological targets:

- Histamine H3 Receptor (H3R) : It has been shown to act as an antagonist at H3R, which is crucial for neurotransmitter regulation. In studies, it exhibited an inhibition constant (K) of approximately 8.8 nM , indicating strong binding affinity .

- Receptor for Advanced Glycation End-products (RAGE) : The compound demonstrated an inhibitory activity of 83.1% with an IC of 1.9 µM , highlighting its potential in treating conditions associated with RAGE activation, such as Alzheimer's disease .

Anticancer Activity

The compound has also been evaluated for its anticancer properties:

- In studies against various cancer cell lines, it exhibited promising results:

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation by targeting specific pathways involved in cancer progression.

Table 2: Summary of Biological Activities

| Biological Target | Activity Type | IC / K |

|---|---|---|

| Histamine H3 Receptor | Antagonist | K = 8.8 nM |

| RAGE | Inhibitory | IC = 1.9 µM |

| OVCAR-4 Cancer Cell Line | Antiproliferative | IC = 0.29 µM |

| MDA-MB-468 Cancer Cell Line | Antiproliferative | IC = 0.35 µM |

Case Study 1: Neurological Disorders

In a study focused on compounds targeting H3R, modifications to the methoxyphenoxy structure led to enhanced binding and inhibitory activity against cAMP accumulation in HEK293 cells, suggesting potential applications in treating neurodegenerative diseases .

Case Study 2: Cancer Treatment

A series of derivatives based on the core structure of this compound were tested against multiple cancer cell lines. One derivative showed significant inhibition of tumor growth in vivo models, underscoring the therapeutic potential of this class of compounds in oncology .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 1-(3-Methoxyphenoxy)-3-morpholin-4-ylpropan-2-ol, and how can reaction conditions be optimized for yield and purity?

- Methodology : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 3-methoxyphenol with epichlorohydrin under basic conditions forms the epoxide intermediate, which is then opened by morpholine. Optimization includes:

- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates .

- Solvents : Polar aprotic solvents (e.g., DMF or acetonitrile) improve nucleophilicity .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity. Monitor intermediates via thin-layer chromatography (TLC) .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodology :

- NMR Spectroscopy : H and C NMR confirm substituent positions and stereochemistry. Aromatic protons (δ 6.5–7.2 ppm) and morpholine protons (δ 2.5–3.8 ppm) are key markers .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 296.16) .

Advanced Research Questions

Q. How can crystallographic refinement challenges (e.g., twinning, disorder) be addressed when determining the crystal structure of this compound?

- Methodology :

- Data Collection : Use high-resolution synchrotron X-ray sources (λ = 0.7–1.0 Å) to resolve electron density for flexible moieties (e.g., morpholine ring) .

- Software : SHELXL refines disordered regions via PART instructions and restraints. For twinning, apply TWIN/BASF commands to model pseudo-merohedral twinning .

- Validation : Check R (<5%) and R (<0.25) to ensure model accuracy .

Q. What experimental strategies can elucidate the compound's mechanism of action in modulating biological targets?

- Methodology :

- Binding Assays : Radioligand displacement studies (e.g., H-labeled competitors) quantify affinity for receptors (e.g., GPCRs) .

- Molecular Docking : Use AutoDock Vina to predict binding poses in target proteins (e.g., kinase domains). Validate with mutagenesis studies .

- Pathway Analysis : RNA-seq or phosphoproteomics identifies downstream signaling effects (e.g., MAPK/ERK modulation) .

Q. How do structural modifications (e.g., halogen substitution, alkyl chain variation) influence the biological activity of this compound analogs?

- Methodology :

-

SAR Studies : Synthesize analogs with halogenated phenoxy groups or extended alkyl chains. Compare IC values in cytotoxicity assays (Table 1) .

-

Computational Modeling : QSAR models correlate logP, polar surface area, and bioactivity .

Table 1 : Structure-Activity Relationships of Selected Analogs

Compound Structural Modification IC (μM) Key Feature 1-(3-Methoxyphenoxy)-3-morpholin... None (Parent) 12.5 High solubility 1-(3-Chloro-phenoxy)-3-morpholin... Chlorine substitution 8.2 Enhanced lipophilicity 1-(3-Ethoxyphenoxy)-3-morpholin... Ethoxy group 18.7 Reduced potency

Q. What methodologies are employed to analyze the conformational dynamics of the morpholine ring in this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.